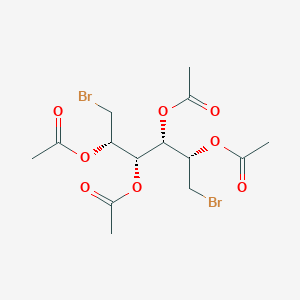
1,6-Dibromo-1,6-dideoxy-D-mannitol 2,3,4,5-tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromo-1,6-dideoxy-D-mannitol 2,3,4,5-tetraacetate (1,6-DBD) is a versatile compound used in a variety of scientific research applications. It is a structural isomer of 1,6-dideoxy-D-mannitol (1,6-DMD), and has been used to study the conformational and structural properties of carbohydrates and other molecules. 1,6-DBD is also used in biochemistry, biophysics, and medicinal chemistry research.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
A study by Mancera et al. (2003) detailed the synthesis and characterization of new stereoregular AABB-type polyamides from carbohydrate-based monomers, including 1,6-diamino-1,6-dideoxy-D-mannitol derivatives. These polyamides exhibited a pronounced affinity for water and were characterized by various spectroscopic techniques (Mancera et al., 2003).
Structural Modification for Biological Activity
Research on the structural modification of hexitols, including 1,6-Dibromo-1,6-dideoxy-D-mannitol derivatives, has been reported to explore potential biological activities. For example, Kuszmann et al. (1979) synthesized dibromo-1,6-dideoxy-D-mannitol derivatives to study their structure-activity relationship in cytostatically active hexitol derivatives (Kuszmann, 1979).
Analytical Method Development
Pap et al. (1998) developed a high-performance liquid chromatographic method for the determination of dibromomannitol in plasma, showcasing the analytical applications of 1,6-Dibromo-1,6-dideoxy-D-mannitol in clinical and pharmaceutical research (Pap et al., 1998).
Synthesis of Derivatives for Antitubercular Evaluation
Ferreira et al. (2010) synthesized bis-1,2,3-triazole derivatives from D-mannitol, employing 1,6-dideoxy-1,6-dibromo-D-mannitol as a precursor, to evaluate their antitubercular activity against Mycobacterium tuberculosis, although the activities were found to be poor (Ferreira et al., 2010).
Eigenschaften
IUPAC Name |
[(2S,3S,4S,5S)-3,4,5-triacetyloxy-1,6-dibromohexan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPLTNPGLVFJHC-AAVRWANBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CBr)[C@H]([C@@H]([C@@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetra-O-acetyl-1,6-dibromo-1,6-dideoxy-D-mannitol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

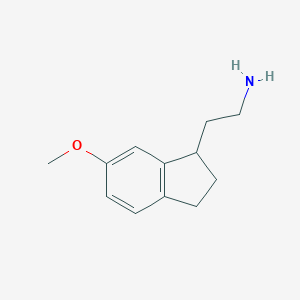
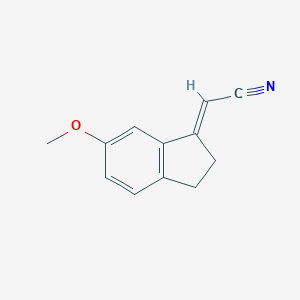
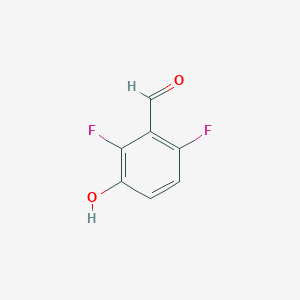
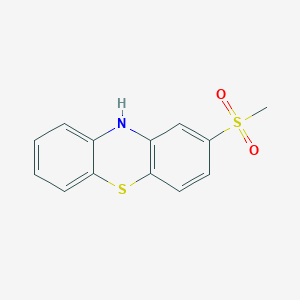
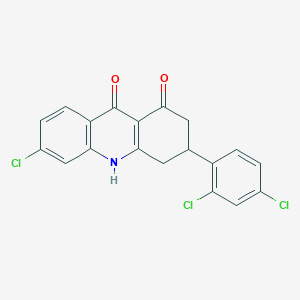

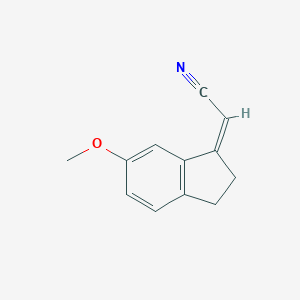

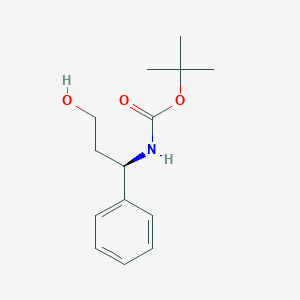
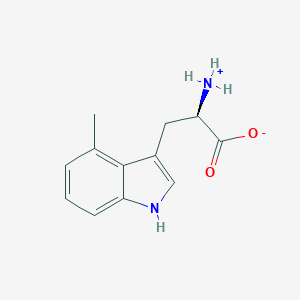
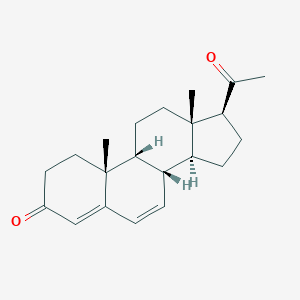
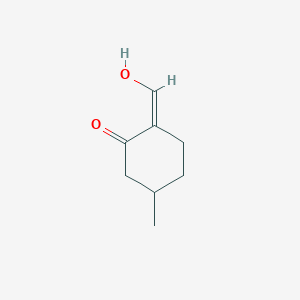
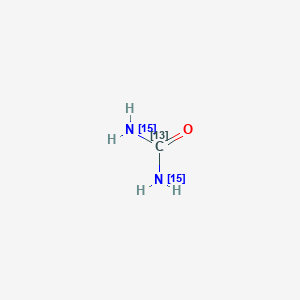
![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)